4-Amino-2-methylbenzenesulfonic acid
Overview
Description
4-Amino-2-methylbenzenesulfonic acid is a useful research compound. Its molecular formula is C7H9NO3S and its molecular weight is 187.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chromatography Applications :
- Gallo and Walters (1986) explored using 2-Amino-5-methylbenzenesulfonic acid for indirect fluorescent visualization in reversed-phase ion-pair chromatography, particularly for quantitating aliphatic amines【Gallo & Walters, 1986】.
Synthesis of Functionalized Compounds :
- Alizadeh, Rostamnia, and Esmaili (2007) described the use of 4-Methylbenzenesulfonic Acid Monohydrate in a multicomponent reaction with alkyl isocyanides and dialkyl acetylenedicarboxylates to synthesize functionalized sulfonamides【Alizadeh, Rostamnia, & Esmaili, 2007】.
Structural Chemistry :
- Babu et al. (2014) researched 2-Amino-6-methylpyridinium 4-methylbenzenesulfonate, focusing on the structure and interactions in the crystal lattice, which could be relevant to the understanding of similar compounds including 4-Amino-2-methylbenzenesulfonic acid【Babu et al., 2014】.
Improvement in Industrial Processes :
- Li et al. (2015) worked on optimizing the nitration process in the synthesis of 2-amino-5-chloro-4-methylbenzenesulfonic acid, which is a related compound, indicating potential process improvements for the synthesis of this compound【Li et al., 2015】.
Antibacterial Activity :
- Gein et al. (2013) studied the interaction of 4-aminobenzenesulfamide with aromatic aldehyde and acylpyruvic acid methyl ester to prepare compounds with antibacterial activity, which implies potential antibacterial applications of this compound【Gein et al., 2013】.
Electrochemical Applications :
- Şahin, Pekmez, and Yildiz (2002) investigated the effects of various aminobenzenesulfonic acids, including 4-aminobenzenesulfonic acid, on the electrochemical properties and synthesis of polyaniline, indicating potential applications in electrochemistry and material science【Şahin, Pekmez, & Yildiz, 2002】.
Future Directions
The development of drugs and other compounds based on imidazole and benzimidazole bioactive heterocycles, which are structurally similar to 4-Amino-2-methylbenzenesulfonic acid, is an active and attractive topic of medicinal chemistry . This suggests potential future directions for research involving this compound.
Mechanism of Action
Target of Action
It’s worth noting that sulfonamides, a class of compounds to which 4-amino-2-methylbenzenesulfonic acid belongs, are known to be competitive antagonists and structural analogues of p-aminobenzoic acid (paba) in the synthesis of folic acid, which is essential for the further production of dna in bacteria .
Mode of Action
Based on the general mechanism of sulfonamides, it can be inferred that this compound might inhibit the synthesis of folic acid in bacteria by competing with paba, thereby preventing the production of dna and inhibiting bacterial growth .
Biochemical Pathways
Given its potential role as a paba analogue, it may interfere with the folic acid synthesis pathway in bacteria, leading to inhibition of bacterial dna synthesis .
Result of Action
Based on the general action of sulfonamides, it can be inferred that the compound might lead to the inhibition of bacterial growth by interfering with folic acid synthesis and, consequently, dna production .
Properties
IUPAC Name |
4-amino-2-methylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-5-4-6(8)2-3-7(5)12(9,10)11/h2-4H,8H2,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIRCGKEOWZBIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40157901 | |
Record name | o-Toluenesulfonic acid, 4-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40157901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133-78-8 | |
Record name | 4-Amino-2-methylbenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-Toluenesulfonic acid, 4-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | o-Toluenesulfonic acid, 4-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40157901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-aminotoluene-2-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.656 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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